molecular formula C16H32N2 B14629589 1,1'-(Dodecane-1,12-diyl)bis(aziridine) CAS No. 56522-41-9

1,1'-(Dodecane-1,12-diyl)bis(aziridine)

Cat. No.: B14629589
CAS No.: 56522-41-9
M. Wt: 252.44 g/mol
InChI Key: ISYUYEHIIPXBME-UHFFFAOYSA-N
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Description

1,1'-(Dodecane-1,12-diyl)bis(aziridine) is a bolaamphiphilic compound featuring two aziridine rings connected by a 12-carbon alkyl chain. Aziridine, a three-membered heterocycle with one nitrogen atom, confers reactivity due to ring strain, making this compound valuable in crosslinking, polymer chemistry, and antimicrobial applications.

Properties

CAS No.

56522-41-9

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

1-[12-(aziridin-1-yl)dodecyl]aziridine

InChI

InChI=1S/C16H32N2/c1(3-5-7-9-11-17-13-14-17)2-4-6-8-10-12-18-15-16-18/h1-16H2

InChI Key

ISYUYEHIIPXBME-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCCCCCCCCCCCN2CC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Dihalododecane

The most widely reported method involves reacting aziridine with 1,12-dibromododecane under alkaline conditions:

Reaction Scheme:
$$ \text{2 Aziridine} + \text{1,12-Dibromododecane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1,1'-(Dodecane-1,12-diyl)bis(aziridine)} + 2 \text{HBr} $$

Optimized Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 24 hours
Base Potassium Carbonate
Yield 65–68%

Excess aziridine (2.5 equiv) ensures complete substitution, while DMF stabilizes the transition state through polar aprotic effects. Workup involves neutralization with dilute HCl, followed by extraction with dichloromethane and rotary evaporation.

Coupling via Mitsunobu Reaction

An alternative approach employs 1,12-dodecanediol and aziridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):

Reaction Scheme:
$$ \text{2 Aziridine} + \text{1,12-Dodecanediol} \xrightarrow{\text{DEAD, PPh}3} \text{1,1'-(Dodecane-1,12-diyl)bis(aziridine)} + 2 \text{H}2\text{O} $$

Optimized Conditions

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 12 hours
Yield 45–50%

This method avoids halogenated intermediates but requires anhydrous conditions to prevent diol hydrolysis.

Critical Analysis of Methodologies

Yield and Scalability

Nucleophilic substitution outperforms Mitsunobu coupling in yield (68% vs. 50%) and scalability due to simpler purification (Table 1).

Table 1: Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (HPLC) Scalability
Nucleophilic Substitution 68 98.5 High
Mitsunobu Coupling 50 95.2 Moderate

Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.75 (m, 8H, aziridine CH$$2$$), 1.25–1.45 (m, 20H, dodecane CH$$2$$), 1.15 (t, 4H, N-CH$$2$$).
  • IR (KBr): 2920 cm$$^{-1}$$ (C-H stretch), 1465 cm$$^{-1}$$ (C-N bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirmed 98.5% purity for the nucleophilic substitution product.

Industrial and Environmental Considerations

Waste Management

Unreacted aziridine must be neutralized with acetic acid before disposal to prevent environmental release (P273). Spill protocols (P303 + P361 + P353) require immediate containment and rinsing with copious water.

Process Optimization

Microwave-assisted synthesis reduces reaction time to 6 hours with comparable yields (67%), offering energy-efficient scaling.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis(aziridine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products:

  • Substituted amines, ethers, thioethers
  • Aziridine N-oxides
  • Polyaziridines

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) involves the high reactivity of the aziridine rings. The strained three-membered ring structure makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymers and biological systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

12-Bis-THA (Target Compound)

  • Structure : Two tetrahydroacridinium-linked aziridines with a dodecane chain.
  • Activity : MIC values of 4–8 µg/mL against B. thailandensis; time-kill assays show faster action against unencapsulated strains .
  • Mechanism : Subtle membrane disruption combined with intracellular transcription factor inhibition .

1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

  • Structure : Similar dodecane chain but with imidazolone termini.
  • Applications : Used in HPLC analysis (Newcrom R1 columns) for pharmacokinetic studies .

Aromatic-Linked Bis-Aziridines

1,1'-Terephthaloylbisaziridine (CAS 2798-17-6)

  • Structure : Two aziridines linked by a terephthaloyl group.
  • Applications : Crosslinking agent in polymers; lower biological activity due to reduced membrane affinity .

1,1'-Isophthaloyl Bis[2-methylaziridine] (CAS 7652-64-4)

  • Structure : Methyl-substituted aziridines with isophthaloyl linkage.
  • Properties : Higher thermal stability (boiling point: ~387°C) and density (1.1079 g/cm³) due to aromatic rigidity .
  • Applications : Binder in composite propellants .

Sulfonyl- and Phosphoryl-Linked Bis-Aziridines

1,1'-[1,3-Propanediylbis(sulfonyl)]bis-aziridine (CAS 19218-16-7)

  • Structure : Sulfonyl groups bridge aziridines.
  • Properties : Molecular weight 254.33 g/mol; PSA = 104 Ų .
  • Applications: Limited antimicrobial use; primarily in organic synthesis .

Thiotepa (CAS 52-24-4)

  • Structure : Tris-aziridine linked by a thiophosphoryl group.
  • Activity : Alkylating antineoplastic agent (LD₅₀: 14.5 mg/kg, mice). Broader toxicity but distinct from bolaamphiphilic analogs .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
1,1'-(Dodecane-1,12-diyl)bis(aziridine) C₁₈H₃₂N₂ ~264.5 (estimated) Aziridine, alkyl chain Antimicrobial, gene delivery
1,1'-Terephthaloylbisaziridine C₁₂H₁₂N₂O₂ 216.24 Aziridine, aromatic carbonyl Polymer crosslinking
1,1'-Isophthaloyl Bis[2-methylaziridine] C₁₄H₁₆N₂O₂ 244.29 Methyl-aziridine, aromatic Propellant binders
12-Bis-THA C₃₄H₄₄N₄²⁺ 508.68 (as salt) Tetrahydroacridinium, aziridine Antimicrobial
Thiotepa C₆H₁₂N₃PS 189.22 Tris-aziridine, thiophosphoryl Chemotherapy

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